2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) is a highly substituted aromatic intermediate characterized by the presence of amino, chloro, nitro, and phenolic hydroxyl groups on a single benzene ring. Commercially, it serves as a critical precursor in the synthesis of 1:2 metal complex azo dyes, photographic cyan-image forming couplers, and achiral analogs of the DNA-alkylating agent duocarmycin SA [REFS-1, REFS-2, REFS-3]. The specific 4-chloro-5-nitro substitution pattern imparts distinct electron-withdrawing effects, significantly lowering the pKa of the phenolic proton compared to unchlorinated analogs. This unique physicochemical profile dictates its reactivity, allowing for highly regioselective N- or O-acylation and facilitating rapid metal complexation in acidic aqueous environments, making it an indispensable building block for procurement in both advanced materials and pharmaceutical manufacturing [REFS-1, REFS-2].
Attempting to substitute 2-Amino-4-chloro-5-nitrophenol with closely related analogs, such as 2-amino-4-nitrophenol or 2-amino-5-nitrophenol, fundamentally disrupts downstream synthetic pathways and product performance. In photographic chemistry, the absence of the 4-chloro substituent alters the electron density of the aromatic ring, preventing the formation of cyan couplers with the required heat and humidity fastness [1]. In pharmaceutical synthesis, replacing this compound eliminates the specific steric and electronic environment required to construct the seco-cyclopropanoindole (seco-CI) pharmacophore of duocarmycin SA analogs, resulting in a complete loss of DNA-sequence alkylation specificity [2]. Furthermore, unchlorinated analogs exhibit higher phenolic pKa values, which impedes the rapid, low-pH stabilization of azo dye intermediates via transition metal complexation, leading to reduced coupling yields and increased byproduct formation during dye manufacturing [3].
The synthesis of cyan-image forming couplers requires strict control over N- versus O-acylation. 2-Amino-4-chloro-5-nitrophenol demonstrates highly base-tunable reactivity when reacted with benzoyl chloride [1]. Using a weak base like pyridine (pKa < 6) directs the reaction to yield >90% of the N-acyl product (2-benzamido-4-chloro-5-nitrophenol). Conversely, utilizing a stronger base such as triethylamine (pKa 10-12) selectively yields the O-acyl ester [1]. Standard aminophenols lacking this specific electron-withdrawing substitution pattern often produce difficult-to-separate mixtures of N- and O-acylated products under similar conditions.
| Evidence Dimension | Regioselective Acylation Yield |
| Target Compound Data | >90% selective N-acylation (with pyridine) or selective O-acylation (with triethylamine) |
| Comparator Or Baseline | Standard unchlorinated aminophenols |
| Quantified Difference | Near-complete tunable selectivity based on base selection |
| Conditions | Reaction with benzoyl chloride in N,N-dimethylacetamide at 5°C to 50°C |
Enables manufacturers to selectively synthesize specific photographic cyan coupler intermediates from a single precursor without incurring the cost of complex downstream separations.
In the production of 1:2 metal complex azo dyes, the acidity of the phenolic hydroxyl group dictates the efficiency of intermediate stabilization. 2-Amino-4-chloro-5-nitrophenol exhibits a significantly depressed pKa of 4.6, driven by the combined electron-withdrawing effects of the 4-chloro and 5-nitro groups [1]. In contrast, the positional isomer 2-amino-4-chloro-6-nitrophenol has a pKa of 5.0 [1]. This 0.4-unit difference in acidity allows 2-amino-4-chloro-5-nitrophenol to be more readily deprotonated in acidic aqueous environments, facilitating rapid and stable intermediate complexation with chromium, cobalt, or nickel during the diazo coupling phase.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa 4.6 |
| Comparator Or Baseline | 2-Amino-4-chloro-6-nitrophenol (pKa 5.0) |
| Quantified Difference | 0.4 pKa units more acidic |
| Conditions | Standard aqueous measurement |
The lower pKa ensures rapid metal complexation at lower pH, which prevents the degradation of sensitive azo intermediates and improves overall dye yield.
The synthesis of achiral analogs of the potent DNA-alkylating agent duocarmycin SA requires a precise substitution pattern to build the seco-cyclopropanoindole (seco-CI) subunit. 2-Amino-4-chloro-5-nitrophenol serves as the exact starting material for this pathway, undergoing O-alkylation with benzyl bromide to yield 2-benzyloxy-5-chloro-4-nitroaniline at a 56% isolated yield [1]. This specific intermediate is non-substitutable, as the 5-chloro and 4-nitro positions (relative to the original phenol) are strictly required to maintain the sequence-specific DNA binding affinity of the final synthetic oligopeptide-drug conjugate [1].
| Evidence Dimension | Pharmacophore Precursor Viability |
| Target Compound Data | 56% yield of 2-benzyloxy-5-chloro-4-nitroaniline |
| Comparator Or Baseline | Non-chlorinated aminophenols |
| Quantified Difference | Exclusive structural compatibility for seco-CI synthesis |
| Conditions | Reaction with benzyl bromide, K2CO3, and tetrabutylammonium iodide in DMF at room temperature |
Procurement of this exact CAS is mandatory for oncology research programs synthesizing duocarmycin SA analogs, as structural deviations eliminate target binding specificity.
Where this compound is the right choice for formulating high-fastness textile dyes and wood stains, leveraging its low pKa (4.6) to ensure rapid stabilization of azo intermediates via Cr/Co/Ni complexation in acidic media [1].
Where this compound is the right choice for manufacturing 2,5-diacylaminophenol derivatives. Its unique electronic profile allows for >90% base-tunable regioselectivity during acylation, streamlining the production of photographic cyan couplers with superior heat and humidity resistance [2].
Where this compound is the right choice for synthesizing the seco-CI pharmacophore of duocarmycin SA analogs. The precise 4-chloro-5-nitro arrangement is critical for maintaining the sequence-specific adenine-N3 alkylation required for the drug's mechanism of action in oncology research [3].
Irritant;Environmental Hazard